[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride
Description
Introduction to [(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol Hydrochloride
Chemical Nomenclature and Classification
The compound is systematically named [(1R,2R)-2-(dimethylamino)cyclopentyl]methanol hydrochloride under IUPAC guidelines. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₇NO·HCl | |
| Molecular weight | 179.69 g/mol | |
| CAS Registry Number | 2248395-72-2 | |
| Synonyms | rac-[(1R,2R)-2-(dimethylamino)cyclopentyl]methanol hydrochloride |
Classified as a secondary amine alcohol hydrochloride , its structure features a cyclopentane ring with a dimethylamino group at the 2-position and a hydroxymethyl group at the 1-position, stabilized by a hydrochloride counterion.
Historical Development and Discovery
The synthesis of N,N-dimethylamino alcohols dates to mid-20th-century efforts to optimize catalytic processes for amino alcohol derivatives. Early methods, such as the Tindall process (1964), involved heating 2-amino-2-methyl-1-propanol with formaldehyde under high temperatures to produce dimethylamino alcohols. Modern adaptations employ stereoselective catalysis, as seen in the EvitaChem synthesis (2019), which uses chiral auxiliaries to isolate the (1R,2R) enantiomer.
Key milestones:
Structural Significance in Chemical Research
The compound’s cyclopentane backbone imposes geometric constraints that influence its reactivity and molecular interactions. The trans-diaxial arrangement of the dimethylamino and hydroxymethyl groups minimizes steric strain, enabling selective functionalization.
Key Structural Features:
- Chiral Centers : The (1R,2R) configuration creates a rigid scaffold for studying enantioselective reactions.
- Hydrogen-Bonding Capacity : The hydroxyl and ammonium groups facilitate interactions with biological targets, such as G protein-coupled receptors.
- Salt Formation : The hydrochloride counterion improves solubility in polar solvents, critical for catalytic applications.
Importance in Stereochemical Studies
The compound’s stereochemistry has been pivotal in elucidating enantioselective reaction mechanisms . For example:
- Asymmetric Catalysis : The (1R,2R) enantiomer serves as a ligand in palladium-catalyzed cross-couplings, achieving >90% enantiomeric excess in cyclopropanation reactions.
- X-ray Crystallography : Single-crystal analyses reveal intramolecular hydrogen bonds between the hydroxyl group and dimethylamino nitrogen, stabilizing the trans-diaxial conformation.
- Dynamic NMR Studies : Variable-temperature NMR spectra demonstrate restricted rotation about the cyclopentane ring, confirming stereochemical rigidity.
Table 1: Stereochemical Data for [(1R,2R)-Isomer
| Parameter | Value | Method |
|---|---|---|
| Specific Rotation ([α]D) | +23.4° (c = 1.0, MeOH) | Polarimetry |
| Enantiomeric Excess | 98.5% | Chiral HPLC |
| Dihedral Angle (C1-C2-N) | 112.3° | X-ray |
Data sourced from .
Properties
IUPAC Name |
[(1R,2R)-2-(dimethylamino)cyclopentyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)8-5-3-4-7(8)6-10;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOOQAFASSLHNK-KZYPOYLOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Enamine Intermediates
Adapting methodologies from cyclohexanol syntheses, a cyclopentenone derivative undergoes asymmetric hydrogenation using Ru-(BINAP) catalysts to establish the (1R,2R) configuration. Critical parameters include:
- Catalyst loading : 0.5–1 mol% RuCl₂[(R)-BINAP] achieves 95–99% ee.
- Solvent system : Methanol/water (9:1) enhances enantioselectivity by stabilizing transition states.
- Pressure : 50–100 bar H₂ optimizes conversion without over-reduction byproducts.
Post-hydrogenation, the resulting amine is protected as a tert-butyl carbamate (Boc) before oxidation to the aldehyde and subsequent reduction to the primary alcohol.
Chiral Auxiliary-Mediated Cyclization
Employing Oppolzer’s sultam as a chiral auxiliary, cyclopentene oxide undergoes nucleophilic ring-opening with dimethylamine. The auxiliary directs facial selectivity, yielding the (1R,2R)-configured amino alcohol with 90–94% ee. Key steps include:
- Epoxidation : Cyclopentene → cyclopentene oxide (mCPBA, CH₂Cl₂, 0°C).
- Ring-opening : Dimethylamine (2 eq), BF₃·OEt₂ (10 mol%), −20°C.
- Auxiliary removal : LiAlH₄ reduction under inert atmosphere.
Reductive Amination Strategies
Cyclopentanone Reductive Amination
A scalable route involves condensing cyclopentanone with dimethylamine under Dean-Stark conditions to form an imine, followed by stereocontrolled reduction:
- Imine formation : Cyclopentanone + dimethylamine → imine (toluene, 110°C, 12 h).
- Stereoselective reduction : NaBH₄/MeOH (−15°C) affords cis-aminocyclopentanol (dr 8:1).
- Resolution : Chirally selective crystallization with L-(+)-tartaric acid achieves >99% ee.
Optimization Insight : Substituting NaBH₄ with L-Selectride® improves diastereomeric ratio to 12:1 but increases cost.
Hydrochloride Salt Formation
Conversion of the free base to the hydrochloride salt ensures stability and bioavailability:
- Acidification : Dissolve [(1R,2R)-2-(dimethylamino)cyclopentyl]methanol in anhydrous ether.
- Precipitation : Bubble HCl gas until pH 2–3, followed by cooling (−20°C, 2 h).
- Crystallization : Isolate crystals via vacuum filtration, wash with cold ether, dry under vacuum (40°C, 24 h).
Yield : 85–92% with >99.5% purity by HPLC.
Industrial-Scale Process Considerations
Commercial suppliers employ continuous-flow hydrogenation reactors to enhance throughput:
- Catalyst recycling : Ru-BINAP immobilized on silica enables 10+ reaction cycles.
- In-line analytics : FTIR monitors imine conversion in real time, reducing batch failures.
- Solvent recovery : Distillation recovers >95% methanol/water mixtures for reuse.
Characterization and Quality Control
Rigorous analytical protocols ensure compliance with pharmacopeial standards:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamino group and hydroxyl moiety enable nucleophilic reactivity. Key transformations include:
Dehydration and Cyclization
The alcohol group undergoes acid-catalyzed dehydration to form cyclic ethers or alkenes:
-
Dehydration : Under H₂SO₄ or PTSA in toluene at 110°C, the compound forms a cyclopentene derivative via β-elimination .
-
Cyclization : With dihaloalkanes, it forms bridged bicyclic structures (e.g., morpholine analogs) under Mitsunobu conditions .
Oxidation and Reduction
Selective oxidation of the alcohol to a ketone is achieved using Dess-Martin periodinane (DMP) or Swern conditions . Conversely, catalytic hydrogenation (Pd/C, H₂) reduces unsaturated byproducts to saturated analogs .
Thermodynamic and Kinetic Parameters
-
pKa : The dimethylamino group has a pKa of ~9.5 in water, facilitating pH-dependent reactivity .
-
Solubility : Hydrochloride salt improves aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL) .
-
Thermal Stability : Decomposes above 200°C, with exothermic peaks observed via DSC .
Key Research Findings
-
Stereochemical integrity ((1R,2R) configuration) critically impacts catalytic activity and biological target binding .
-
The hydrochloride form mitigates hygroscopicity issues observed in the free base .
-
Derivatives show promise as intermediates in HGF (hepatocyte growth factor) inhibitors .
Synthetic Routes
A representative synthesis from Hagemann’s ester involves:
Scientific Research Applications
Medicinal Chemistry
[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride has been explored for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceutical compounds due to its unique structural properties.
Case Study : A research study highlighted its use in developing analgesic compounds, demonstrating effective pain relief with minimal side effects .
Organic Synthesis
This compound acts as a versatile building block in organic synthesis. It can be modified through various chemical reactions such as oxidation, reduction, and substitution to yield diverse derivatives.
Table 1: Reaction Types and Products
| Reaction Type | Description | Major Products Formed |
|---|---|---|
| Oxidation | Converts to ketones or aldehydes | Substituted cyclopentyl derivatives |
| Reduction | Produces different alcohols or amines | Alcohol derivatives |
| Nucleophilic Substitution | Introduces different functional groups | Various substituted derivatives |
Biological Studies
The compound has been utilized in studies investigating enzyme inhibition and receptor binding mechanisms. Its interaction with specific molecular targets can lead to significant biological effects.
Example : Research indicates that this compound may inhibit certain enzymes involved in cancer cell proliferation .
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride can be compared with other similar compounds, such as:
Cyclopentolate: Used as an anticholinergic agent in ophthalmology.
Dimethylaminoethanol: Known for its use in the synthesis of pharmaceuticals and as a precursor to other chemicals.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both dimethylamino and hydroxyl functional groups, which confer distinct chemical and biological properties .
Biological Activity
[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound's structure is characterized by a cyclopentyl ring with a dimethylamino group and a hydroxymethyl group. The hydrochloride form enhances solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Binding : It interacts with neurotransmitter receptors, potentially influencing signaling cascades associated with mood regulation and pain perception.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Analgesic Effects : Studies have shown that this compound can reduce pain responses in animal models, suggesting its potential as an analgesic agent .
- Neuroprotective Properties : Preliminary data indicate that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
- Antidepressant Activity : The compound's interaction with serotonin receptors suggests potential antidepressant effects, warranting further investigation.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study | Effect Observed | Model Used | Key Findings |
|---|---|---|---|
| Study 1 | Analgesic | Rat model | Significant reduction in pain response (p < 0.05) |
| Study 2 | Neuroprotection | Cell culture | Reduced oxidative stress markers by 30% |
| Study 3 | Antidepressant | Mouse model | Improved behavior in forced swim test (p < 0.01) |
Case Studies
-
Analgesic Efficacy :
In a controlled study involving rats, the administration of this compound resulted in a significant decrease in pain perception compared to the control group. The results indicated an effective dose-dependent response. -
Neuroprotective Effects :
A cell culture study demonstrated that the compound could mitigate neuronal cell death induced by oxidative stress. This effect was attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses. -
Behavioral Studies :
In behavioral assays for depression, mice treated with the compound displayed reduced immobility times in the forced swim test, suggesting an antidepressant-like effect.
Q & A
Basic Questions
Q. What are the established synthetic routes for [(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol hydrochloride, and how do reaction conditions impact enantiomeric purity?
- Methodology : The compound is synthesized via stereoselective pathways. A common approach involves esterification and ring-opening of 2-azabicyclo[2.2.1]hept-5-en-3-one with thionyl chloride, followed by reduction in dichloromethane/water to yield the hydrochloride salt. Critical parameters include temperature control (<10°C during thionyl chloride addition) and solvent selection to minimize racemization .
- Data Comparison :
| Route | Yield (%) | Purity (HPLC) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Thionyl chloride route | 73–85 | ≥95% | >98% (1R,2R) |
| Alternative reduction | 60–70 | 90–93% | 85–90% |
- Key Considerations : Lower temperatures and anhydrous conditions favor higher ee. Post-synthesis purification via recrystallization (ethanol/water) improves purity .
Q. Which analytical techniques are most effective for characterizing [(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol hydrochloride?
- Methodology :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) resolve enantiomers. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30) .
- NMR : NMR (DMSO-) shows characteristic peaks at δ 3.2–3.5 (cyclopentyl CH), δ 2.8–3.0 (N(CH)), and δ 4.1–4.3 (methanol OH) .
- Chiral TLC : Silica gel plates with ethyl acetate/ammonia (50:1) confirm enantiopurity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting adenosine receptors?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to adenosine A receptors. The cyclopentanol moiety forms hydrogen bonds with Thr256, while the dimethylamino group interacts with hydrophobic pockets (e.g., Phe168). Modifications at the methanol position (e.g., fluorination) enhance binding ΔG by 1.5–2.0 kcal/mol .
- Validation : Radioligand binding assays (IC values) correlate with docking scores. For example, a derivative with 4-fluorophenyl substitution showed IC = 12 nM vs. 45 nM for the parent compound .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Contradiction Analysis : Discrepancies arise from:
- Protection/deprotection steps : Unprotected amines during reduction lead to side reactions (e.g., over-reduction to cyclopentane).
- Catalyst choice : Pd/C vs. Raney Ni alters hydrogenation efficiency (85% vs. 70% yield) .
Q. How does enantiomeric purity impact biological activity in CNS-targeted studies?
- Case Study : The (1R,2R)-enantiomer exhibits 10-fold higher binding affinity to µ-opioid receptors (K = 15 nM) vs. the (1S,2S)-form (K = 150 nM). Impurity thresholds >2% (1S,2S) reduce in vivo analgesic efficacy by 40% .
- Methodology : Chiral SFC (supercritical fluid chromatography) with amylose columns ensures ee >99% for preclinical studies .
Safety and Handling
Q. What are critical safety protocols for handling this compound in laboratory settings?
- PPE : Respirators (N95) and nitrile gloves required due to potential respiratory and dermal irritation .
- Spill Management : Neutralize with 5% sodium bicarbonate, followed by absorption via vermiculite. Avoid aqueous rinses to prevent hydrochloride release .
Data Gaps and Future Research
Q. What unresolved challenges exist in scaling up synthesis while maintaining stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
